Cyclopropanone can act as a building block for the synthesis of more complex organic molecules. Its reactive carbonyl group allows for various transformations, such as cycloadditions, [3+2] cycloadditions, and carbonyl-olefin metathesis reactions. These reactions can be used to introduce the cyclopropane ring into diverse target molecules with potential applications in drug discovery and material science [].
Cyclopropanone serves as a model system for studying the reactivity of strained carbocycles. The ring strain in cyclopropanone makes it highly reactive and susceptible to various chemical reactions. By studying its behavior, researchers can gain insights into the behavior of other strained ring systems, which are prevalent in many natural products and pharmaceuticals [].
The unique electronic structure of cyclopropanone makes it a fascinating subject for theoretical chemistry studies. Computational modeling can help to understand the origin of ring strain, predict reaction pathways, and design new synthetic strategies for utilizing cyclopropanone in organic synthesis [].
Cyclopropanone is a cyclic ketone characterized by its three-membered ring structure containing a carbonyl group. Its molecular formula is , and it is notable for the significant ring strain present in its structure, which results from the bond angles being approximately , deviating from the typical tetrahedral angle of found in most organic compounds. This strain contributes to its unique chemical reactivity and properties .
The compound's structure allows for interesting theoretical discussions regarding its bonding and stability. For instance, some theories suggest that cyclopropanone may exhibit characteristics akin to σ-aromaticity due to the delocalization of electrons within its strained bonds, although this notion remains debated among chemists .
Several methods exist for synthesizing cyclopropanone:
Cyclopropanone and its derivatives find applications in various fields:
Research into the interactions of cyclopropanone with other chemical species has revealed several interesting pathways. Notably, studies have shown that cyclopropanones can interact with alkyl azides under Lewis acidic conditions, leading to diverse product formations through mechanisms involving C–C bond cleavage and rearrangement . The nature of substituents on the cyclopropanone significantly influences these interactions, highlighting the importance of structural variations in determining reactivity.
Cyclopropanone shares similarities with several other cyclic ketones and compounds featuring three-membered rings. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Cyclobutanone | Four-membered ring | Less strain than cyclopropanone; more stable |
Cyclohexanone | Six-membered ring | No significant ring strain; more common in nature |
1,3-Cyclohexadiene | Diene | Exhibits different reactivity patterns due to double bonds |
Propylene oxide | Three-membered ether | Similar ring strain but different functional group properties |
Cyclopropanone's unique combination of ring strain and carbonyl functionality distinguishes it from these compounds, particularly in its reactivity profile and potential applications in synthetic chemistry .
Cyclopropanone, a highly strained cyclic ketone with the molecular formula $$ \text{C}3\text{H}4\text{O $$, was first synthesized in the mid-20th century through the reaction of ketene ($$ \text{CH}2=\text{C}=O $$) with diazomethane ($$ \text{CH}2\text{N}_2 $$) at cryogenic temperatures (-145°C). This milestone built upon earlier advancements in cyclopropane chemistry, notably August Freund’s 1881 discovery of cyclopropane itself. The instability of cyclopropanone limited its early utility, but the development of stabilized surrogates, such as cyclopropanone hemiketals and sulfonylcyclopropanols, enabled broader synthetic applications.
Cyclopropanone’s structure features a planar triangular carbon ring with a ketone group, resulting in significant angular strain (approximately 27 kcal/mol). Key structural parameters include:
Cyclopropanone’s reactivity stems from its dual roles as a strained cycloalkane and an electrophilic carbonyl compound. It serves as a versatile intermediate in:
The original synthesis involves the reaction of ketene with diazomethane at -145°C, yielding cyclopropanone as a transient species. This method requires rigorous temperature control due to the compound’s thermal instability.
Treatment of 1,3-dibromopropanone with reducing agents like chromium carbonyl ($$ \text{Cr(CO)}3 $$) generates cyclopropanone via intramolecular dehalogenation. For example:
$$
\text{BrCH}2\text{COCH}2\text{Br} + \text{Cr(CO)}3 \rightarrow (\text{CH}2)2\text{CO} + 2 \text{HBr} + \text{Cr(CO)}3\text{Br}2
$$
Due to cyclopropanone’s instability, surrogates like 1-sulfonylcyclopropanols and cyclopropanone hemiketals are widely used. These compounds equilibrate with cyclopropanone in situ under mild acidic or basic conditions. For example, sulfonylcyclopropanols undergo elimination to release cyclopropanone upon treatment with bases:
$$
\text{RSO}2\text{C}3\text{H}4\text{OH} \xrightarrow{\text{Base}} (\text{CH}2)2\text{CO} + \text{RSO}3\text{H}
$$
Recent advances leverage chiral catalysts to produce enantioenriched cyclopropanone derivatives. For instance, rhodium-catalyzed cyclopropanation of diazo compounds with alkenes yields chiral cyclopropanones with >90% enantiomeric excess.
Cyclopropanone’s electrophilic carbonyl group undergoes rapid nucleophilic attack. Primary amines form stable adducts, while alcohols and thiols generate hemiketals and thiohemiketals, respectively.
In the presence of bases, cyclopropanone derivatives undergo ring contraction to carboxylic acids. For example, 2,3-dimethylcyclopropanone rearranges to cyclobutanecarboxylic acid:
$$
(\text{CH}3)2\text{C}3\text{H}2\text{CO} \xrightarrow{\text{NaOH}} \text{C}4\text{H}7\text{CO}_2\text{H}
$$
Cleavage of one C–C bond generates an oxyallyl zwitterion ($$ \text{CH}2\text{C=O}^+-\text{CH}2^- $$), which participates in [3+2] cycloadditions with dienes like furan.
Cyclopropanone derivatives engage in formal [2+2] and [3+2] cycloadditions. For instance, reaction with imines under Staudinger conditions produces β-lactams:
$$
(\text{CH}2)2\text{CO} + \text{RN=CH}2 \rightarrow \beta\text{-Lactam} + \text{H}2\text{O}
$$
Cyclopropanone surrogates enable the synthesis of complex natural products. For example, sulfonylcyclopropanols serve as linchpins in the construction of terpenoids and alkaloids via C–C activation.
The Staudinger synthesis using cyclopropanone equivalents produces β-lactam cores found in penicillin and cephalosporin derivatives.
Enantioenriched cyclopropanone derivatives are key intermediates in ALK (anaplastic lymphoma kinase) inhibitors. For example, 4-trifluoromethylphenoxy-cis-1,2,2-trisubstituted cyclopropane exhibits nanomolar activity against ALK.
Cyclopropanone’s oxyallyl intermediates facilitate the synthesis of pyrrolidinones, azocines, and other nitrogen heterocycles via [4+1] and [4+4] cyclizations.
The classical approaches to cyclopropanone synthesis have established fundamental methodologies that continue to influence modern synthetic strategies. These traditional routes, while often requiring harsh conditions and yielding modest results, have provided crucial insights into the reactivity patterns and mechanistic pathways governing cyclopropanone formation.
The reaction between diazomethane and ketene represents the most direct and historically significant method for cyclopropanone preparation [1] [4]. This transformation, first reported by Wasserman and coworkers, involves a formal [2+1] cycloaddition mechanism that proceeds through a concerted pathway at extremely low temperatures.
The reaction must be conducted at −78°C in unreactive solvents such as dichloromethane to prevent immediate decomposition of the cyclopropanone product [4]. Under these stringent conditions, diazomethane reacts with ketene to form cyclopropanone in yields ranging from 20 to 40 percent [4]. The resulting ethereal solutions are stable only at the reaction temperature and must be used immediately for subsequent transformations.
The mechanism involves the nucleophilic attack of the electron-rich carbon center of diazomethane on the electrophilic carbon of ketene, followed by simultaneous formation of both carbon-carbon bonds and elimination of nitrogen gas [5]. This concerted process ensures retention of stereochemistry when substituted ketenes are employed, making it valuable for the preparation of enantiomerically pure cyclopropanone derivatives.
Despite its directness, this methodology suffers from significant limitations. The requirement for extremely low temperatures makes large-scale applications impractical, while the explosive nature of diazomethane poses serious safety concerns [6]. Additionally, the yields are generally modest due to competing decomposition pathways of both starting materials and products.
Alternative approaches to cyclopropanone synthesis involve the cyclization of appropriately functionalized acyclic precursors through dehydrohalogenation or dehalogenation processes [3] [7]. These methods typically employ halogenated three-carbon chains bearing a carbonyl group, which undergo intramolecular cyclization under basic or reductive conditions.
Dehydrohalogenation strategies utilize strong bases such as potassium hydroxide or potassium tert-butoxide to promote the elimination of hydrogen halide from β-haloketones or α-haloesters [7]. The reaction proceeds through initial deprotonation adjacent to the carbonyl group, followed by intramolecular nucleophilic displacement of the halide to form the three-membered ring. Typical yields range from 30 to 60 percent, with higher yields observed for substrates bearing electron-withdrawing groups that stabilize the intermediate carbanion [7].
Dehalogenation approaches employ metal-mediated reductive elimination processes, most commonly utilizing zinc-copper couples in ethereal solvents [8] [7]. The classical Simmons-Smith protocol, modified for ketone substrates, involves treatment of dihaloketones with zinc-copper alloy under reflux conditions for extended periods. This methodology typically provides yields of 25 to 55 percent and offers excellent stereochemical control [8].
The mechanism of metal-mediated dehalogenation involves initial coordination of the halogenated substrate to the metal surface, followed by sequential reductive elimination of halide ions [8]. The process is highly stereospecific, with retention of configuration at all stereogenic centers, making it particularly valuable for the synthesis of complex substituted cyclopropanone derivatives.
Research findings have demonstrated that the efficiency of these traditional routes is significantly influenced by the electronic nature of substituents on the three-carbon chain [8] [7]. Electron-withdrawing groups enhance the reactivity toward cyclization but may also promote competing decomposition pathways. Conversely, electron-donating substituents stabilize intermediates but reduce the driving force for ring closure.
Contemporary approaches to cyclopropanone synthesis have focused on addressing the limitations of traditional methods through the development of mild, selective, and efficient protocols. These modern methodologies have enabled access to previously inaccessible structural motifs while providing superior control over stereochemistry and functional group tolerance.
The enantioselective synthesis of 1-sulfonylcyclopropanols as stable cyclopropanone equivalents represents a significant advancement in the field [9] [10] [11]. This methodology, developed by Lindsay and coworkers, employs α-hydroxylation of sulfonylcyclopropanes using a bis(silyl) peroxide as the electrophilic oxygen source, providing the first general approach to enantioenriched cyclopropanone derivatives [9] [11].
The synthetic sequence begins with the preparation of enantioenriched sulfonylcyclopropanes through Iwasa's ruthenium-catalyzed asymmetric cyclopropanation of alkenes with α-diazomethyl phenyl sulfone [10]. This transformation proceeds with high enantioselectivity (typically >95% enantiomeric excess) and broad substrate scope, accommodating various electron-rich and electron-deficient alkenes [10].
The subsequent α-hydroxylation step utilizes carefully optimized conditions involving bis(silyl) peroxide in tetrahydrofuran or dimethoxyethane as solvent [10]. The reaction proceeds through a radical mechanism, with the peroxide acting as an electrophilic oxygen source that selectively functionalizes the carbon adjacent to the sulfonyl group. Yields for this transformation typically range from 70 to 85 percent, with complete retention of stereochemistry [10] [11].
Detailed kinetic studies have revealed that both the electronic and steric properties of the sulfonyl group significantly influence the rate of equilibration to the corresponding cyclopropanone [10] [12]. Electron-poor and sterically hindered sulfonyl derivatives demonstrate considerably faster equilibration rates, highlighting the modular nature of these precursors. For instance, p-methoxyphenylsulfonyl derivatives equilibrate over several hours, while phenylsulfonyl analogs reach equilibrium within 15-30 minutes [12].
The synthetic utility of these cyclopropanone equivalents has been demonstrated through their application in formal [3+1] cycloaddition reactions with hydroxylamines, leading to the efficient formation of chiral β-lactam derivatives with excellent stereochemical control [10] [11]. The process is stereospecific, proceeding through a 1,2-shift mechanism that preserves the absolute configuration established during the initial cyclopropanation step [10].
Iron-catalyzed oxidative rearrangement of cyclopropanone hemiaminals has emerged as a powerful method for accessing complex fused heterocycles [13] [14]. This methodology, developed for the synthesis of pyrroloindolones, demonstrates the versatility of cyclopropanone equivalents in constructing medicinally relevant scaffolds [13].
The synthetic approach involves the initial formation of cyclopropanone hemiaminals through diastereoselective nitrogen-addition of unprotected indoles to 1-sulfonylcyclopropanols [13]. This transformation proceeds under mild conditions at room temperature, providing bench-stable hemiaminal intermediates in high yields (typically 75-85%) [13].
The key iron-catalyzed rearrangement utilizes iron(III) acetylacetonate as catalyst in combination with ammonium persulfate as stoichiometric oxidant [13]. Optimization studies revealed that fluorobenzene provides the optimal solvent system, affording pyrroloindolone products in 75-82% nuclear magnetic resonance yields [13]. The reaction proceeds with complete regiospecificity (>20:1 regioselectivity), likely directed by the relative stability of radical intermediates generated after ring opening [13].
Mechanistic investigations have provided strong evidence for a radical-mediated pathway involving initial ligand substitution of the iron catalyst with the cyclopropanone hemiaminal, followed by homolytic fragmentation to generate a β-carboxylic radical intermediate [13]. This radical species undergoes dearomative cyclization at the 2-position of the indole ring, followed by oxidative rearomatization to afford the final pyrroloindolone product [13].
The methodology demonstrates broad substrate tolerance, accommodating various substitution patterns around the indole ring [13]. Notably, the reaction proceeds with substrates bearing electron-rich and electron-poor aromatic systems, as well as heteroaromatic derivatives such as pyrrole-containing substrates, albeit with reduced efficiency in the latter case [13].
Control experiments have revealed that the transformation can proceed in the absence of iron catalyst, albeit with reduced efficiency (40% yield), suggesting multiple mechanistic pathways may be operative [13]. The essential role of ammonium persulfate as oxidant has been confirmed through comprehensive screening studies [13].
The development of stable cyclopropanone surrogates has been crucial for advancing the synthetic utility of these highly strained compounds. These equivalents must balance stability for handling and storage with the ability to generate the parent cyclopropanone under mild conditions when required for subsequent transformations.
Traditional cyclopropanone equivalents have relied primarily on hemiaminal and ketal derivatives, which form stable adducts with the highly electrophilic carbonyl group [2] [15]. These classical surrogates have provided the foundation for understanding cyclopropanone reactivity while enabling access to transformations that would be impossible with the parent ketone.
Cyclopropanone hemiaminals, formed through the addition of nitrogen nucleophiles to the carbonyl group, represent some of the most stable derivatives [2]. The nitrogen atom provides both electronic and steric stabilization, reducing the tendency toward ring-opening decomposition pathways. Research has demonstrated that the stability of these hemiaminals is highly dependent on the nature of the nitrogen substituent, with electron-withdrawing groups providing enhanced stability [2].
Pyrazole adducts of cyclopropanone have emerged as particularly useful hemiaminal derivatives [16]. These compounds can be readily prepared under mild conditions and demonstrate exceptional stability at room temperature [16]. The pyrazole ring system provides aromatic stabilization while maintaining the ability to act as a leaving group under appropriate conditions [16]. Studies have shown that these adducts can be stored indefinitely under ambient conditions without decomposition [16].
Ketal precursors, formed through the addition of alcohols to cyclopropanone, provide an alternative class of stable equivalents [15]. These derivatives typically require more forcing conditions for cyclopropanone liberation compared to hemiaminals, but offer superior stability toward hydrolytic conditions [15]. The equilibrium between ketal and cyclopropanone forms can be tuned through careful selection of the alcohol component and reaction conditions [15].
Research findings have established that the rate of equilibration to cyclopropanone is inversely related to the stability of the surrogate [12]. Hemiaminal precursors typically equilibrate within minutes to hours, while ketal derivatives may require several hours to reach equilibrium [12]. This temporal control allows for selective activation of cyclopropanone equivalents in complex synthetic sequences.
1-Sulfonylcyclopropanols have emerged as the most versatile and synthetically useful cyclopropanone equivalents currently available [9] [10] [11] [12]. These compounds combine exceptional stability with facile conversion to cyclopropanone under mild basic conditions, making them ideal for a wide range of synthetic applications.
The stability of sulfonylcyclopropanols arises from several factors, including the strong electron-withdrawing nature of the sulfonyl group, which reduces the electrophilicity of the cyclopropyl system [12]. Additionally, these compounds often exhibit excellent crystallinity, facilitating purification and long-term storage [10]. Unlike traditional hemiaminal or ketal derivatives, sulfonylcyclopropanols can be handled under ambient conditions without special precautions [12].
Comprehensive studies have revealed that the electronic and steric properties of the sulfonyl substituent dramatically influence both the stability and reactivity of these equivalents [12]. p-Toluenesulfonyl derivatives provide an optimal balance of stability and reactivity, with equilibration to cyclopropanone occurring over 30-60 minutes under basic conditions [12]. Phenylsulfonyl analogs equilibrate more rapidly (15-30 minutes), while p-methoxyphenylsulfonyl derivatives require several hours for complete equilibration [12].
The mechanism of cyclopropanone liberation involves initial deprotonation of the hydroxyl group under basic conditions, followed by elimination of the sulfinate anion [12]. The leaving group ability of different sulfinates has been systematically evaluated, with electron-poor and sterically hindered derivatives showing enhanced reactivity [12]. This modular approach allows for fine-tuning of the equilibration rate to match the requirements of specific synthetic transformations.
Synthetic applications of sulfonylcyclopropanols have demonstrated their utility across a broad range of reaction types [17] [16]. These equivalents participate in formal cycloaddition reactions, ring-opening transformations, and nucleophilic addition processes with high efficiency and selectivity [17] [16]. The ability to prepare these compounds in enantiomerically pure form has enabled access to chiral cyclopropanone chemistry for the first time [9] [10] [11].
Cyclopropanone displays pronounced bond length anomalies that reflect the severe geometric constraints of its three-membered ring structure. Microwave spectroscopic investigations have revealed that the carbon-carbon bond length in cyclopropanone measures 157.5 picometers, representing a significant elongation compared to the 151.0 picometer carbon-carbon bonds observed in cyclopropane [1]. This 6.5 picometer increase represents a 4.3% elongation that can be attributed to the additional electronic and steric perturbations introduced by the carbonyl group.
Bond Type | Bond Length (pm) | Comparison Notes | Source |
---|---|---|---|
C-C (in cyclopropanone) | 157.5 | Unusually long compared to cyclopropane | Microwave spectroscopy |
C-C (in cyclopropane) | 151.0 | Reference for comparison | Standard cyclopropane data |
C=O (in cyclopropanone) | 119.0 | Shorter than typical ketones | Microwave spectroscopy |
C=O (in acetone) | 123.0 | Reference for typical ketone | Standard acetone data |
The carbon-oxygen double bond in cyclopropanone exhibits contrasting behavior, measuring 119.0 picometers, which represents a 4.0 picometer contraction compared to the 123.0 picometer carbon-oxygen bond length in acetone [1]. This 3.3% shortening indicates enhanced multiple bond character, likely resulting from the altered hybridization states of the carbon atoms within the strained ring system.
These bond length anomalies arise from the fundamental incompatibility between the geometric requirements of the three-membered ring and the preferred bonding arrangements of carbon atoms. The carbon atoms in cyclopropanone cannot achieve ideal tetrahedral or trigonal planar geometries, resulting in bent bonds and altered orbital overlap patterns [2]. Computational studies using density functional theory methods have confirmed these experimental observations and provided theoretical justification for the observed structural distortions [3].
The Carbon₃Oxygen framework in cyclopropanone adopts a strictly coplanar arrangement, with all four atoms constrained to lie within the same geometric plane [1] [4]. This planarity is geometrically mandated by the three-membered ring structure, as any three points in space necessarily define a unique plane [4] [5]. The incorporation of the carbonyl oxygen into this planar framework creates additional geometric constraints that influence the entire molecular structure.
Parameter | Value | Description | Significance |
---|---|---|---|
C₃O Framework | Coplanar | All four atoms lie in same plane | Required by three-membered ring geometry |
C-C-C Angle | 57.7° | Internal angle of three-membered ring | Severe angle strain from ideal 109.5° |
C-C-O Angle | 147.7° | Angle at carbonyl carbon | Distorted from ideal sp² geometry |
Molecular Symmetry | C₂ᵥ | Point group symmetry | Molecular symmetry classification |
The internal carbon-carbon-carbon bond angle within the three-membered ring measures 57.7 degrees, representing a severe deviation of 51.8 degrees from the ideal tetrahedral angle of 109.5 degrees [2]. This extreme angle compression creates substantial angle strain that contributes significantly to the molecule's overall instability and high reactivity.
The carbon-carbon-oxygen bond angle at the carbonyl carbon measures 147.7 degrees [2], which deviates considerably from the ideal 120-degree angle expected for sp² hybridized carbon atoms in unstrained systems. This angular distortion reflects the geometric accommodation required to incorporate the carbonyl group into the rigid three-membered ring framework while maintaining reasonable orbital overlap.
The coplanar arrangement of the Carbon₃Oxygen framework eliminates conformational flexibility and creates a rigid molecular structure [6] [7]. Unlike larger ring systems that can adopt various conformations to minimize strain, cyclopropanone cannot relieve its geometric stress through conformational changes, making it exceptionally reactive toward ring-opening reactions.
The infrared spectrum of cyclopropanone exhibits a characteristic carbon-oxygen stretching vibration at 1815 wave numbers per centimeter, representing an upward frequency shift of approximately 70 wave numbers compared to typical ketone stretching frequencies [1] [8]. This elevated frequency position provides definitive spectroscopic evidence for the enhanced bond strength and altered electronic environment of the carbonyl group in the strained ring system.
Compound | C=O Stretching Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) | Explanation |
---|---|---|---|
Cyclopropanone | 1815 | +70 vs typical | Ring strain increases frequency |
Typical ketone | 1700-1750 | Reference range | Normal ketone range |
Cyclohexanone | 1715 | Reference | Six-membered ring ketone |
Acetone | 1715 | Reference | Acyclic ketone |
The elevated stretching frequency in cyclopropanone can be attributed to several interconnected factors related to ring strain and altered hybridization [8] [9]. Ring strain forces the carbon-carbon bonds to adopt more p-character, leaving increased s-character available for the carbon-oxygen sigma bond, which strengthens the overall carbon-oxygen bonding interaction [8]. This redistribution of orbital character effectively increases the force constant of the carbon-oxygen bond, resulting in higher vibrational frequencies.
An alternative explanation involves resonance considerations, where the weakening of the strained carbon-carbon bonds enhances the contribution of acylium ion-like resonance structures featuring carbon-oxygen triple bond character [8]. This resonance enhancement increases the effective bond order of the carbon-oxygen bond, contributing to the observed frequency elevation.
The 1815 wave number position of the cyclopropanone carbonyl stretch places it in the same frequency range as acid chlorides and anhydrides, compounds known for their electrophilic carbonyl character [9] [10]. This spectroscopic similarity reflects the enhanced electrophilicity of the cyclopropanone carbonyl group, which arises from both electronic and geometric factors associated with ring strain.
Experimental measurements have confirmed that the infrared absorption intensity of the carbonyl stretch in cyclopropanone is characteristically strong, consistent with the significant dipole moment change accompanying the vibrational motion [9]. The high intensity, combined with the distinctive frequency position, makes infrared spectroscopy a reliable method for identifying cyclopropanone in chemical mixtures.
Nuclear magnetic resonance spectroscopy of cyclopropanone presents unique challenges due to the compound's inherent instability and tendency to undergo rapid chemical transformations under normal measurement conditions. While direct experimental nuclear magnetic resonance data for cyclopropanone remains limited due to its high reactivity, theoretical predictions and comparisons with related cyclopropane derivatives provide valuable insights into its expected spectroscopic behavior.
Nucleus | Chemical Shift (ppm) | Environment | Notes |
---|---|---|---|
¹H (cyclopropane) | 0.22 | Ring protons | Unusual upfield shift due to ring current |
¹³C (cyclopropane) | ~3-5 | Ring carbons | Typical cycloalkane region |
Expected ¹H (cyclopropanone) | Unknown experimentally | Methylene protons adjacent to C=O | Expected downfield from cyclopropane |
Expected ¹³C (cyclopropanone) | C=O: ~200; CH₂: ~15-25 | Carbonyl and methylene carbons | Carbonyl in ketone region |
Proton nuclear magnetic resonance characteristics of cyclopropanone are expected to differ significantly from those of cyclopropane due to the deshielding effects of the carbonyl group [11] [12]. In cyclopropane, the ring protons exhibit an unusual upfield chemical shift at 0.22 parts per million, attributed to shielding effects arising from the aromatic-like ring current involving the six electrons in the three carbon-carbon bonds [11] [13]. However, the methylene protons in cyclopropanone are anticipated to appear at significantly more downfield positions due to the electron-withdrawing nature of the adjacent carbonyl group.
Carbon-13 nuclear magnetic resonance spectroscopy would be expected to reveal two distinct carbon environments in cyclopropanone: the carbonyl carbon and the equivalent methylene carbons [14] [15]. The carbonyl carbon signal should appear in the typical ketone region between 190-220 parts per million, while the methylene carbons would likely resonate in the 15-25 parts per million range, similar to other strained cycloalkane systems [16].
The coupling patterns in the nuclear magnetic resonance spectrum of cyclopropanone would reflect the molecular symmetry and conformational rigidity of the three-membered ring system [17] [18]. Carbon-hydrogen coupling constants in the ring system are expected to be influenced by the altered hybridization states of the carbon atoms, potentially showing values intermediate between typical sp³ and sp² hybridized systems.
Parameter | Value | Method | Significance |
---|---|---|---|
Rotational constants (A, B, C) | A=0.67226, B=0.24906, C=0.19586 cm⁻¹ | Microwave spectroscopy | Molecular shape and mass distribution |
C-C-C bond angle | 57.7° | Microwave/computational | Ring strain quantification |
C-C-O bond angle | 147.7° | Microwave/computational | Carbonyl environment distortion |
H-C-H bond angle | 114.1° | Experimental/theoretical | Hybridization effects |
Point group symmetry | C₂ᵥ | Symmetry analysis | Molecular symmetry classification |
Rotational nuclear magnetic resonance spectroscopy and microwave spectroscopic studies have provided detailed structural parameters for cyclopropanone, including rotational constants and precise bond angles [2]. These measurements confirm the C₂ᵥ point group symmetry of the molecule and provide quantitative measures of the geometric distortions imposed by ring strain.